2-Butyl-3-(hydroxymethyl)benzoic acid
Description
2-Butyl-3-(hydroxymethyl)benzoic acid is a benzoic acid derivative featuring a butyl group at the 2-position and a hydroxymethyl group at the 3-position of the aromatic ring. Benzoic acid derivatives are widely studied for their pharmacological, synthetic, and material science applications due to their tunable electronic and steric properties.
Properties
CAS No. |
89393-40-8 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-butyl-3-(hydroxymethyl)benzoic acid |
InChI |
InChI=1S/C12H16O3/c1-2-3-6-10-9(8-13)5-4-7-11(10)12(14)15/h4-5,7,13H,2-3,6,8H2,1H3,(H,14,15) |
InChI Key |
KZILAVXKVXCJEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=CC=C1C(=O)O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-(hydroxymethyl)benzoic acid can be achieved through several methods. One common approach involves the alkylation of 3-(hydroxymethyl)benzoic acid with butyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Another method involves the Friedel-Crafts alkylation of 3-(hydroxymethyl)benzoic acid with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction is usually performed under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-3-(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) or sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: 2-Butyl-3-carboxybenzoic acid.
Reduction: 2-Butyl-3-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Butyl-3-(hydroxymethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Butyl-3-(hydroxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The butyl group may influence the compound’s hydrophobicity and membrane permeability, impacting its distribution and activity within biological systems.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Benzoic Acid Derivatives
*Calculated based on formula C₁₂H₁₆O₃; †From .
- Lipophilicity : The butyl group in the target compound confers higher lipophilicity compared to methyl () or benzyl () substituents, which may enhance its ability to traverse biological membranes .
- Acidity : The hydroxymethyl group is less electron-withdrawing than bromo (), resulting in a weaker acid compared to 2-bromo-3-methylbenzoic acid. Methoxy groups () further reduce acidity via resonance donation .
- Solubility : The hydroxymethyl group improves aqueous solubility relative to purely hydrophobic substituents like benzyl or bromo, though less than charged groups (e.g., carboxylates in compounds) .
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